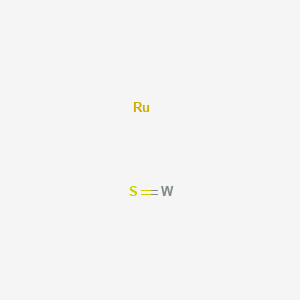
Ruthenium--sulfanylidenetungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium–sulfanylidenetungsten (1/1) is a coordination compound that features a unique combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium–sulfanylidenetungsten (1/1) typically involves the reaction of ruthenium and tungsten precursors in the presence of a sulfanyliden ligand. One common method is the reaction of ruthenium chloride with tungsten hexacarbonyl in the presence of a sulfur source under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of Ruthenium–sulfanylidenetungsten (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Ruthenium–sulfanylidenetungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction can produce lower oxidation state complexes with different coordination environments.
Scientific Research Applications
Ruthenium–sulfanylidenetungsten (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization.
Biology: The compound is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in industrial processes such as petrochemical refining, material synthesis, and environmental remediation.
Mechanism of Action
The mechanism of action of Ruthenium–sulfanylidenetungsten (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination and electron transfer processes, while in biological systems, it may interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ruthenium-based complexes: These include compounds such as ruthenium(II) polypyridyl complexes and ruthenium(III) arene complexes, which have similar catalytic and biological properties.
Tungsten-based complexes: These include tungsten carbonyl complexes and tungsten oxo-complexes, which are used in catalysis and materials science.
Uniqueness
Ruthenium–sulfanylidenetungsten (1/1) is unique due to its combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand. This unique structure imparts distinct electronic and catalytic properties, making it a versatile compound for various applications.
Properties
CAS No. |
924885-08-5 |
|---|---|
Molecular Formula |
RuSW |
Molecular Weight |
317.0 g/mol |
IUPAC Name |
ruthenium;sulfanylidenetungsten |
InChI |
InChI=1S/Ru.S.W |
InChI Key |
XTOCTSWQQANPKQ-UHFFFAOYSA-N |
Canonical SMILES |
S=[W].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















